molecular formula C5H7ClF2O2S B1460564 (2,2-Difluorocyclobutyl)methanesulfonyl chloride CAS No. 2031260-52-1

(2,2-Difluorocyclobutyl)methanesulfonyl chloride

Cat. No.: B1460564
CAS No.: 2031260-52-1
M. Wt: 204.62 g/mol
InChI Key: BQNJUOCVOAHAMM-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClF2O2S and a molecular weight of 204.62 g/mol . It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclobutyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluorocyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include (2,2-Difluorocyclobutyl)methanesulfonamides, sulfonate esters, and sulfonate thiols.

    Reduction: The major product is (2,2-Difluorocyclobutyl)methanesulfonamide.

    Oxidation: Products include sulfonic acids and sulfonates.

Scientific Research Applications

(2,2-Difluorocyclobutyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the difluorocyclobutyl group.

    (2,2-Difluorocyclobutyl)methanesulfonamide: The amide derivative of (2,2-Difluorocyclobutyl)methanesulfonyl chloride.

    (2,2-Difluorocyclobutyl)methanesulfonate: The ester derivative of this compound.

Uniqueness

This compound is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

(2,2-difluorocyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-4-1-2-5(4,7)8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNJUOCVOAHAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CS(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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